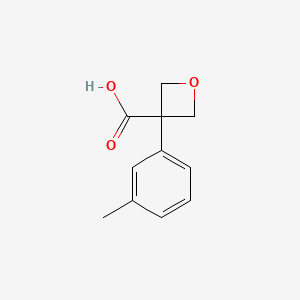

3-(3-Methylphenyl)oxetane-3-carboxylic acid

描述

Molecular Architecture and Stereochemical Analysis

3-(3-Methylphenyl)oxetane-3-carboxylic acid is a bicyclic compound featuring a four-membered oxetane ring fused with a 3-methylphenyl group and a carboxylic acid substituent. The oxetane ring consists of three carbon atoms and one oxygen atom, with substituents at the 3-position. The 3-methylphenyl group is attached to the oxetane carbon, while the carboxylic acid (-COOH) is directly bonded to the same carbon, creating a geminal di-substitution pattern.

Key structural features :

- Oxetane ring : A highly strained four-membered heterocycle with bond angles deviating significantly from ideal tetrahedral geometry, contributing to conformational rigidity.

- Geminal substitution : The 3-position of the oxetane bears both the 3-methylphenyl group and the carboxylic acid, imposing steric constraints that influence molecular conformation.

- Puckering angle : The oxetane ring adopts a near-planar structure with minimal puckering (typically <10°), as observed in crystallographic studies of analogous oxetane derivatives.

Stereochemical implications :

The substituents at the 3-position adopt a staggered conformation due to the oxetane’s rigidity, minimizing eclipsing interactions between the 3-methylphenyl group and the carboxylic acid. This arrangement stabilizes the molecule against ring-opening reactions, which are common in less substituted oxetanes.

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound , adhering to IUPAC rules for bicyclic systems and substituents.

Nomenclature breakdown :

- Parent structure : Oxetane (four-membered oxygen-containing ring).

- Positional numbering : The substituents are assigned to the 3-position of the oxetane ring.

- Substituents :

- 3-(3-Methylphenyl) : A phenyl group with a methyl substituent at the meta position attached to the oxetane carbon.

- 3-Carboxylic acid : A carboxylic acid group directly bonded to the same oxetane carbon.

Alternative identifiers :

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in its carboxylic acid form, but potential tautomeric equilibria involve alternative protonation states.

Proposed tautomers :

| Tautomer | Structure | Stability | Conditions |

|---|---|---|---|

| Carboxylic acid (neutral) | -COOH | High | Neutral pH, ambient conditions |

| Carboxylate zwitterion | -COO⁻ (oxetane-O⁺-H) | Moderate | Basic pH, polar aprotic solvents |

| Enol form | -COH (hypothetical) | Low | Unlikely due to oxetane rigidity |

Key observations :

- Zwitterionic stabilization : The carboxylate anion and protonated oxetane oxygen may form a zwitterion in basic media, as observed in analogous oxetane-carboxylic acids. This form is stabilized by intramolecular hydrogen bonding between the carboxylate and the oxetane oxygen.

- Enol tautomer : Not experimentally observed due to the absence of conjugation between the carboxylic acid and oxetane ring. The oxetane’s strain inhibits keto-enol tautomerism.

- pH-dependent behavior : At physiological pH, the carboxylic acid remains protonated, while deprotonation occurs in strongly basic environments, favoring the zwitterion.

Comparative stability :

The neutral carboxylic acid form is thermodynamically favored due to the absence of steric hindrance between substituents. The zwitterion, though stabilized by electrostatic interactions, is less stable than the neutral form under standard conditions.

属性

IUPAC Name |

3-(3-methylphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBYOBVGHIJMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalyst System and Reaction Conditions

Catalysts: Palladium and/or platinum catalysts supported on activated carbon are commonly used. Palladium on activated charcoal (e.g., 5% Pd/C) is preferred due to its high activity and selectivity. The catalyst may be used in powder form or as a fixed bed through which the reaction mixture flows.

Activators: The addition of small amounts of bismuth or lead compounds (e.g., Bi(NO3)3·5H2O) as activators enhances catalyst activity and selectivity, especially for platinum catalysts. Palladium catalysts often perform efficiently without activators.

Reaction Medium: Aqueous alkaline medium, typically sodium hydroxide solution (e.g., 2.2 M NaOH), is employed to maintain pH > 7, which is crucial for the oxidation process.

Oxidant: Oxygen or oxygen-containing gases (e.g., air) are bubbled through the reaction mixture to oxidize the hydroxymethyl group to the carboxylic acid.

Temperature and Pressure: The oxidation is carried out between 0 °C and the boiling point of the reaction mixture, typically around 40–100 °C, with 80 °C being a common temperature. Atmospheric pressure is preferred, but pressures between 0.5 and 10 bar are possible.

Reaction Time: The reaction proceeds until the theoretical amount of oxygen is consumed, typically 3 hours under the above conditions.

Typical Procedure Example

| Step | Description |

|---|---|

| Starting Material | 3-methyl-3-hydroxymethyl-oxetane (0.2 mol) |

| Solvent | 100 mL of 2.2 M aqueous NaOH |

| Catalyst | 1 g activated charcoal with 5% Pd |

| Activator | 0.030 g Bi(NO3)3·5H2O |

| Reaction Setup | Stirrer, internal thermometer, gas inlet, heating mantle |

| Temperature | Heated to 80 °C |

| Oxidant | Oxygen introduced at atmospheric pressure |

| Reaction Time | 3 hours until oxygen uptake ceases |

| Workup | Filtration to remove catalyst, acidification to pH 1 with 50% H2SO4, extraction with methyl isobutyl ketone |

| Yield | ~24 g of 3-methyl oxetane-3-carboxylic acid with 96–99% purity by GC |

This method yields the acid in high purity and yield, avoiding the need for further distillative purification, which is beneficial given the thermal lability and polymerization tendency of oxetane carboxylic acids.

Alternative Synthetic Routes and Modifications

Photoredox Catalysis and Radical Methods

Recent research has explored visible light photoredox-catalyzed decarboxylative alkylation starting from oxetane carboxylic acids. Although these methods focus more on downstream functionalization, the initial synthesis of the acid involves mild oxidative cleavage of 3-aryl-oxetan-3-ols, which can be prepared via catalytic Friedel–Crafts reactions.

Oxidation via KMnO4 or PCC

Oxidation of related oxetane alcohols to carboxylic acids can also be achieved using potassium permanganate (KMnO4) in alkaline solution or pyridinium chlorochromate (PCC) for aldehyde intermediates, although these methods are less commonly used for large-scale synthesis due to harsher conditions and lower selectivity.

Summary of Preparation Parameters

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Starting material | 3-(3-methylphenyl)-3-hydroxymethyl-oxetane | Prepared by Friedel–Crafts alkylation or from cyclic carbonates |

| Catalyst | 5% Pd/C on activated charcoal | Activated carbon as support; platinum also possible |

| Activator | Bi(NO3)3·5H2O (optional) | Enhances platinum catalyst activity |

| Reaction medium | Aqueous NaOH (2.2 M) | pH > 7 essential for oxidation |

| Oxidant | Oxygen or air | Introduced under atmospheric pressure |

| Temperature | 40–100 °C (commonly 80 °C) | Reaction temperature affects rate |

| Pressure | Atmospheric to 10 bar | Usually atmospheric pressure |

| Reaction time | ~3 hours | Until oxygen uptake ceases |

| Workup | Acidification (pH 1), organic extraction | Methyl isobutyl ketone commonly used |

| Yield | 95–99% | High purity product, minimal side products |

Research Findings and Advantages

The catalytic oxidation method provides high yields and excellent purity , reducing the need for further purification steps that are challenging due to the acid’s thermal sensitivity and polymerization tendencies.

The use of oxygen as a green oxidant and common catalysts renders the process cost-effective and environmentally friendly.

The method is scalable and adaptable, with catalysts recoverable and reusable after filtration.

Photoredox catalysis studies demonstrate the versatility of this compound as a radical precursor for further synthetic elaborations, highlighting its synthetic utility.

化学反应分析

Types of Reactions

3-(3-Methylphenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted oxetane derivatives.

科学研究应用

Synthesis Processes

The synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid can be achieved through various chemical reactions. A notable method involves the oxidation of 3-methyl-3-hydroxymethyl-oxetane using palladium or platinum catalysts in an alkaline medium. This method is advantageous due to its high yield and purity of the desired product, minimizing the need for further purification steps .

Medicinal Chemistry

- Drug Development : The oxetane ring structure is known for its ability to enhance the biological activity of compounds. Research indicates that derivatives of oxetane compounds can exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The incorporation of the 3-(3-Methylphenyl) group may further augment these properties due to its hydrophobic nature, potentially leading to improved drug efficacy .

- Agrochemical Intermediates : Compounds like this compound have been identified as intermediates in the synthesis of herbicides and fungicides. The structural features of this compound can facilitate the development of novel agrochemicals that are more effective and environmentally friendly .

Material Science

- Polymer Chemistry : The unique structure of oxetanes allows them to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Research has shown that adding oxetane derivatives can improve the performance characteristics of polymers used in coatings and adhesives .

- Synthesis of Functional Materials : The compound may serve as a building block for creating functional materials with specific properties, such as increased thermal resistance or enhanced optical characteristics. This application is particularly relevant in the development of advanced materials for electronics and photonics .

Case Study 1: Pharmaceutical Applications

A study published in Organic Letters explored the synthesis of various arylacetic acids containing oxetanes, including this compound. The research demonstrated that these compounds exhibited promising anti-inflammatory activities, suggesting their potential as candidates for new therapeutic agents .

Case Study 2: Agrochemical Development

Research conducted by a team at a leading agricultural chemistry institute investigated the use of oxetane derivatives in developing new herbicides. The study found that certain formulations containing this compound showed enhanced herbicidal activity compared to traditional compounds, indicating its potential utility in agricultural applications .

作用机制

The mechanism of action of 3-(3-Methylphenyl)oxetane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity .

相似化合物的比较

3-(4-Methylphenyl)oxetane-3-carboxylic Acid

3-(3-Fluorophenyl)oxetane-3-carboxylic Acid

- CAS : 1393553-52-0

- Molecular Formula : C10H9FO3 (MW: 196.18 g/mol) .

- Key Difference : Fluorine replaces the methyl group.

- Impact : Fluorine’s electronegativity increases the carboxylic acid’s acidity (lower pKa) and enhances lipophilicity (LogP ~1.5–2.0), which may improve blood-brain barrier penetration .

3-(4-Trifluoromethylphenyl)oxetane-3-carboxylic Acid

- CAS: Not explicitly listed (referenced in ).

- Key Difference : Trifluoromethyl (CF3) substituent.

- Impact : The strong electron-withdrawing CF3 group significantly lowers pKa (~1–2 units) and increases metabolic stability due to reduced oxidative metabolism .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | pKa (Carboxylic Acid)<sup>b</sup> | Water Solubility (mg/mL)<sup>c</sup> |

|---|---|---|---|---|

| This compound | 192.22 | ~1.2 | ~3.8 | ~15–20 |

| 3-(4-Methylphenyl)oxetane-3-carboxylic acid | 192.22 | ~1.1 | ~3.8 | ~20–25 |

| 3-(3-Fluorophenyl)oxetane-3-carboxylic acid | 196.18 | ~1.8 | ~3.2 | ~10–15 |

| 3-(4-Nitrophenyl)oxetane-3-carboxylic acid | 223.18 | ~0.9 | ~2.5 | <5 |

Notes: <sup>a</sup> LogP estimated using fragment-based methods. <sup>b</sup> pKa values approximated via Hammett substituent constants. <sup>c</sup> Solubility data inferred from structural analogs .

生物活性

3-(3-Methylphenyl)oxetane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. As a derivative of oxetane, it presents unique properties that may be beneficial in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHO. The oxetane ring structure contributes to its distinctive chemical behavior, allowing it to serve as a bioisostere for carboxylic acids, potentially enhancing its pharmacological profile by improving lipophilicity and reducing acidity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly through pathways involving cyclooxygenase (COX) inhibition .

- Bioisosteric Behavior : As an oxetane derivative, it may replace carboxylic acids in drug design, maintaining similar interactions with biological targets while minimizing undesirable properties associated with carboxylic acids .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound is believed to interact with specific enzymes involved in metabolic pathways, such as COX enzymes, which play a crucial role in inflammation and cancer progression .

- Modulation of Cell Signaling : By affecting signaling pathways within cells, the compound may alter cell proliferation and apoptosis rates, contributing to its anticancer effects .

- Hydrogen Bonding Capacity : The oxetane structure enhances hydrogen bonding capabilities, which can improve binding affinity to target proteins compared to traditional carboxylic acids .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluating the anticancer properties of this compound found that it effectively inhibited the growth of several cancer cell lines. The mechanism was linked to its ability to inhibit COX enzymes, which are often overexpressed in tumors. This inhibition led to reduced levels of inflammatory mediators associated with tumor growth .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-(3-Methylphenyl)oxetane-3-carboxylic acid?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromophenyl derivatives (e.g., 3-(3-Bromophenyl)oxetane-3-carboxylic acid) can undergo Suzuki-Miyaura coupling with methylboronic acids to introduce the methylphenyl group . Oxetane ring formation may involve cyclization of β-hydroxy acids using dehydrating agents like Burgess reagent. Reaction optimization includes controlling temperature (0–25°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the oxetane ring structure and substituent positions. Key signals include oxetane protons (δ 4.5–5.0 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected: 206.21 g/mol for CHO) and fragmentation patterns .

- HPLC : Assesses purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the oxetane ring. Avoid prolonged exposure to humidity or light, which may degrade the carboxylic acid group. Stability studies using accelerated thermal aging (40°C/75% RH for 1 month) and periodic HPLC analysis are recommended .

Advanced Research Questions

Q. How can discrepancies in reaction yields during scale-up synthesis be resolved?

- Methodological Answer : Yield variations often arise from inefficient mixing or heat dissipation. Use kinetic profiling (e.g., in situ IR or reaction calorimetry) to identify bottlenecks. For example, Suzuki-Miyaura couplings may require adjusted catalyst loading (1–5 mol% Pd(PPh)) or base (KCO vs. CsCO) to improve reproducibility. Orthogonal purification (e.g., recrystallization from ethanol/water) can mitigate impurities .

Q. What computational approaches model the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites for derivatization. Molecular docking studies assess binding affinity to target proteins (e.g., enzymes with oxetane-binding pockets). Solvent effects (PCM models) and transition-state analysis guide reaction pathway optimization .

Q. How do substituent variations on the phenyl ring (e.g., fluoro, bromo) alter the compound’s physicochemical properties?

- Methodological Answer : Comparative studies of analogs (e.g., 3-(3-Fluorophenyl)- or 3-(3-Bromophenyl)-oxetane-3-carboxylic acid) reveal:

- Lipophilicity : LogP increases with electron-withdrawing groups (fluoro: ~1.8 vs. methyl: ~2.1).

- Acidity : pKa shifts (methyl group decreases acidity by ~0.3 units vs. hydrogen).

- Stability : Electron-deficient substituents (e.g., Br) enhance oxetane ring stability under basic conditions .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data for this compound?

- Methodological Answer : Use orthogonal techniques:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra.

- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable.

- Isotopic Labeling : Trace reaction pathways (e.g., C-labeled carboxylic acid to track decarboxylation) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While specific toxicity data is limited, related oxetanes (e.g., 3-((Fmoc-amino)oxetane-3-carboxylic acid) show acute oral toxicity (H302) and skin irritation (H315). Use PPE (nitrile gloves, goggles), fume hoods, and avoid dust generation. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。